molecular formula C6H5ClFN B3320661 2-Chloro-6-fluoro-3-methylpyridine CAS No. 1256834-63-5

2-Chloro-6-fluoro-3-methylpyridine

Cat. No.: B3320661
CAS No.: 1256834-63-5
M. Wt: 145.56 g/mol
InChI Key: LYNBFSRSJUHPCX-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 6, and 3 are replaced by chlorine, fluorine, and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methylpyridine can be achieved through several methods. One common approach involves the halogenation of 3-methylpyridine. For instance, the compound can be synthesized by reacting 3-methylpyridine with chlorine and fluorine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise control of reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield partially or fully hydrogenated derivatives.

    Coupling Reactions: The compound is also involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as toluene or ethanol.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Hydrogenated pyridine derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2-Chloro-6-fluoro-3-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-fluoro-6-methylpyridine: A closely related compound with similar halogenation patterns.

    2-Fluoro-6-methylpyridine: Lacks the chlorine atom but shares the fluorine and methyl substitutions.

    2-Chloro-6-methylpyridine: Contains chlorine and methyl groups but lacks fluorine.

Uniqueness

2-Chloro-6-fluoro-3-methylpyridine is unique due to the specific combination of chlorine, fluorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields of research and industry.

Properties

IUPAC Name

2-chloro-6-fluoro-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNBFSRSJUHPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720903
Record name 2-Chloro-6-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256834-63-5
Record name 2-Chloro-6-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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